2-Pentyl-1H-benzimidazole
CAS No.: 5851-46-7
Cat. No.: VC21291393
Molecular Formula: C12H16N2
Molecular Weight: 188.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5851-46-7 |
---|---|
Molecular Formula | C12H16N2 |
Molecular Weight | 188.27 g/mol |
IUPAC Name | 2-pentyl-1H-benzimidazole |
Standard InChI | InChI=1S/C12H16N2/c1-2-3-4-9-12-13-10-7-5-6-8-11(10)14-12/h5-8H,2-4,9H2,1H3,(H,13,14) |
Standard InChI Key | OYGJENONTDCXGW-UHFFFAOYSA-N |
SMILES | CCCCCC1=NC2=CC=CC=C2N1 |
Canonical SMILES | CCCCCC1=NC2=CC=CC=C2N1 |
Introduction
Chemical Identity and Structural Characteristics
2-Pentyl-1H-benzimidazole consists of a fused benzene and imidazole ring system with a pentyl group (five-carbon chain) attached to the 2-position of the imidazole ring. This structural arrangement contributes to the compound's unique chemical behavior and biological properties.
Basic Identification Data
The compound is characterized by several identifiers that facilitate its recognition in chemical databases and scientific literature:
Parameter | Value |
---|---|
CAS Registry Number | 5851-46-7 |
Molecular Formula | C₁₂H₁₆N₂ |
Molecular Weight | 188.27 g/mol |
IUPAC Name | 2-Pentyl-1H-benzimidazole |
InChI | InChI=1S/C12H16N2/c1-2-3-4-9-12-13-10-7-5-6-8-11(10)14-12/h5-8H,2-4,9H2,1H3,(H,13,14) |
InChI Key | OYGJENONTDCXGW-UHFFFAOYSA-N |
SMILES Notation | N=1C=2C=CC=CC2NC1CCCCC |
The compound is also known by several synonyms in the chemical literature, including 2-Amylbenzimidazole, 2-Pentyl-1H-1,3-benzodiazole, 2-Pentylbenzimidazole, and 1H-Benzimidazole,2-pentyl-(9CI) .
Structural Features
The benzimidazole core of 2-Pentyl-1H-benzimidazole contains two nitrogen atoms in the imidazole ring, which contribute to its basic properties and potential for hydrogen bonding. The pentyl chain at the 2-position enhances the lipophilicity of the molecule, which influences its solubility profile and membrane permeability characteristics. This structural configuration is significant for the compound's pharmacological activities and applications in medicinal chemistry .
Physicochemical Properties
The physical and chemical properties of 2-Pentyl-1H-benzimidazole determine its behavior in various environments, including biological systems, and influence its potential applications.
Physical Properties
The key physical properties of 2-Pentyl-1H-benzimidazole are summarized in the following table:
Property | Value | Notes |
---|---|---|
Physical Appearance | Not specified in sources | Typically a crystalline solid |
Melting Point | 155-156 °C | Relatively high due to intermolecular hydrogen bonding |
Boiling Point | 250 °C | At standard pressure |
Density | 1.061 ± 0.06 g/cm³ | Predicted value |
Refractive Index | 1.592 | Optical property |
Flash Point | 184.5 °C | Safety parameter |
Vapor Pressure | 2.6 × 10⁻⁵ mmHg at 25 °C | Indicates low volatility |
These physical properties reflect the compound's stability and behavior under various environmental conditions .
Chemical Properties
The chemical reactivity of 2-Pentyl-1H-benzimidazole is largely determined by the benzimidazole core structure:
Property | Value | Significance |
---|---|---|
pKa | 11.99 ± 0.10 (Predicted) | Indicates weak basic character |
Solubility | Not specified in sources | Typically limited water solubility, enhanced lipophilicity due to pentyl chain |
Stability | Stable under normal conditions | Recommended storage in sealed, dry conditions at room temperature |
The nitrogen atoms in the imidazole ring can participate in various chemical reactions, acting as nucleophiles or bases. This reactivity is important for the compound's biological activities and potential for derivatization .
Biological Activities and Applications
Benzimidazole derivatives, including 2-Pentyl-1H-benzimidazole, exhibit a range of biological activities that make them valuable in pharmaceutical research and development.
Antibacterial Properties
2-Pentyl-1H-benzimidazole has been identified as having antibacterial properties, which makes it potentially useful in developing new antimicrobial agents. These properties are likely related to the general mechanism by which benzimidazole compounds interact with bacterial cell components .
Research on related N-alkylated benzimidazole derivatives has shown significant inhibition against various bacterial strains, including:
Structure-Activity Relationships
The biological activity of 2-Pentyl-1H-benzimidazole is influenced by its specific structural features, particularly the pentyl chain substitution.
Impact of Alkyl Chain Length
Research on N-alkylated benzimidazole derivatives has shown that the length of the alkyl chain can significantly impact antiproliferative activity:
"Compounds possessing substituents with alkyl chains from one carbon to seven carbons, respectively, exhibited a linear increase in anticancer effects from 100 to 21.93 μM, corresponding to compounds with increasing chain length, and then a slight decrease at longer chains" .
While this research specifically examined N-alkylated derivatives (substitution at the nitrogen position) rather than 2-substituted compounds like 2-Pentyl-1H-benzimidazole, similar structure-activity relationships may apply.
Lipophilicity and Biological Membrane Penetration
The pentyl chain enhances the lipophilicity of 2-Pentyl-1H-benzimidazole, which is critical for its ability to penetrate biological membranes:
"Improving lipophilicity for drugs to penetrate the lipid membrane and decreasing bacterial and fungal coinfections for patients with cancer pose challenges in the drug development process" .
The moderate lipophilicity conferred by the pentyl chain may provide a balance between water solubility and membrane permeability, potentially optimizing the compound's bioavailability and pharmacokinetic properties.
Product Name | Purity | Reference | Estimated Delivery |
---|---|---|---|
1H-Benzimidazole,2-pentyl-(9CI) | 97% | IN-DA00EBFY | Variable |
2-Pentyl-1H-benzo[d]imidazole | 97.0% | 10-F517544 | Variable |
2-Pentyl-1H-benzo[d]imidazole | Min. 95% | 3D-FAA85146 | Variable |
These commercial sources provide access to the compound for research purposes, with various grades of purity to meet different experimental requirements .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume